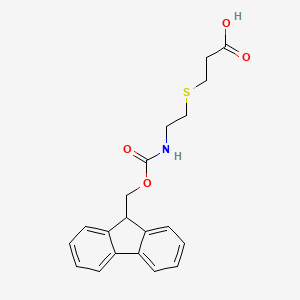
3-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis . The compound you’re asking about seems to be a derivative of an amino acid with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of the amino acid backbone, with the Fmoc group attached to the amino group . The Fmoc group consists of a fluorene ring (a polycyclic aromatic system), linked to a carbamate functionality.Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, which allows the free amino group to react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on the specific amino acid and the presence of other functional groups. Typically, these compounds are solid at room temperature .Applications De Recherche Scientifique
Chemical and Physiological Properties
- Chemical Reactions and Derivatives : Research on 9-aminofluorene derivatives, closely related to the compound , has explored their reactions leading to the formation of various derivatives such as N-carbethoxy derivatives and 9-maleamic acids. These studies are significant for understanding the chemical properties and potential applications of fluorenyl compounds (Neish, 2010).
Photophysics and Bioimaging
- Photophysical Characterization : The study of water-soluble fluorene derivatives has been conducted to understand their linear photophysical characteristics and two-photon absorption properties. This research is crucial for applications in bioimaging, especially concerning integrin-targeting, which can aid in cellular imaging and diagnostics (Morales et al., 2010).
Peptide Synthesis
- Preparation for Solid-Phase Syntheses : The compound's relevance in the preparation of N-Fmoc-protected β2-homoamino acids has been documented. This is essential for solid-phase syntheses of β-peptides, indicating its utility in peptide chemistry and potential drug development (Šebesta & Seebach, 2003).
Material Science and Nanotechnology
- Self-Assembled Structures : Studies have shown that variants of fluorenyl compounds can form self-assembled structures, which are crucial in material science and nanotechnology. These structures exhibit morphological transitions under different conditions, indicating potential applications in designing novel materials and nanostructures (Kshtriya, Koshti, & Gour, 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c22-19(23)9-11-26-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHKDFFMEDMFOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

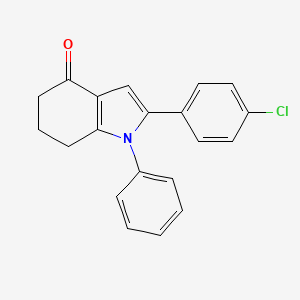
![N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2405799.png)
![Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2405800.png)
![5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2405801.png)
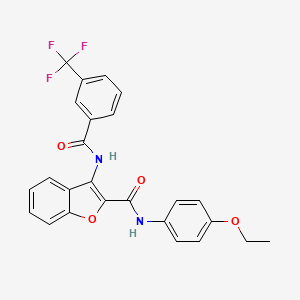
![3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2405803.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2405804.png)
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2405805.png)
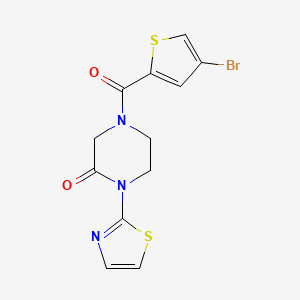
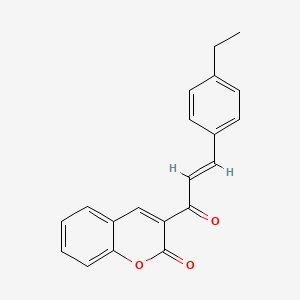
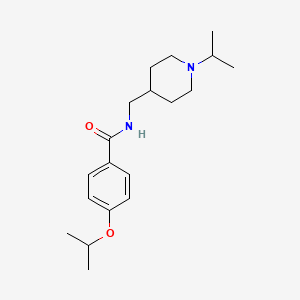
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2405817.png)

